The table below summarizes the core quantitative findings from pivotal preclinical studies utilizing MCF-7 xenograft models.
| Model Type / Characteristic | Treatment Regimen | Key Efficacy Results | Citation |
|---|---|---|---|
| Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) | Elacestrant (10-120 mg/kg, PO, daily) | Dose-dependent tumor growth inhibition (TGI); Complete tumor stasis at higher doses (e.g., 30-120 mg/kg). | [1] [2] |
| Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive) | This compound (20 mg/kg, SC) | Significant tumor growth inhibition. | [2] |
| Intracranial MCF-7 Xenograft (Brain Metastasis model) | This compound (120 mg/kg, PO, daily) | Prolonged survival; 41% (5/12) of mice survived to study end (day 54) vs. 0% in fulvestrant group. | [3] |
| MCF-7 Xenograft (Head-to-head vs. Standards) | This compound vs. Fulvestrant vs. Tamoxifen | Superior tumor growth inhibition compared to fulvestrant and tamoxifen. | [3] |
| MCF-7 Xenograft (Combination with Palbociclib) | This compound + Palbociclib | Greater tumor growth inhibition compared to either agent alone. | [1] |
| MCF-7 Xenograft (Combination with Everolimus) | This compound + Everolimus | Enhanced anti-tumor efficacy versus monotherapy. | [1] |
For replication and critical evaluation, the methodologies from key studies are detailed below.
This foundational protocol assesses the single-agent efficacy of this compound in a standard subcutaneous MCF-7 model [1] [2].
This protocol evaluates the synergistic potential of this compound with other targeted agents [1].
This compound exerts its anti-tumor effects through a multi-faceted mechanism in MCF-7 cells, which are diagrammed below.
This compound's mechanism: binding ER, inducing degradation, and inhibiting proliferative signaling.
The core mechanistic steps based on preclinical data are [1] [3] [2]:
Beyond standard models, this compound has shown promise in challenging, clinically relevant scenarios.
Preclinical data robustly supports this compound as a potent, orally bioavailable SERD with significant single-agent and combination activity in MCF-7 xenograft models. Its ability to degrade ER, inhibit downstream signaling, and show efficacy in models of resistance provided a strong rationale for its successful progression into clinical trials, culminating in its FDA approval for ER+, HER2-, ESR1-mutated advanced breast cancer.
ESR1 mutations represent a critical mechanism of acquired resistance in hormone receptor-positive (HR+) breast cancer, particularly following aromatase inhibitor (AI) therapy. These gain-of-function mutations cluster predominantly in the estrogen receptor's ligand-binding domain (LBD), leading to constitutive, estrogen-independent ER activation that drives disease progression and therapeutic resistance. While virtually absent in treatment-naïve primary breast cancers (<1%), ESR1 mutations emerge in 20-40% of metastatic HR+ breast cancers following AI treatment, with incidence correlating with prior treatment exposure [1] [2]. Recent advances in liquid biopsy technologies have enabled sensitive detection of these mutations in circulating tumor DNA (ctDNA), facilitating monitoring of clonal evolution during treatment. The development of next-generation selective estrogen receptor degraders (SERDs) and complete estrogen receptor antagonists has created promising therapeutic avenues for targeting ESR1-mutant cancers, with recent clinical trials demonstrating significant progression-free survival benefits when implementing mutation-guided treatment strategies [3] [4] [5]. This whitepaper provides a comprehensive technical overview of ESR1 mutation biology, detection methodologies, therapeutic implications, and emerging research directions for scientific and drug development professionals.
Estrogen receptor α (ERα), encoded by the ESR1 gene, serves as the central driver in approximately 70% of breast cancers, making endocrine therapy that targets ER signaling the cornerstone of treatment for HR+ disease [6] [7]. Endocrine therapies include selective estrogen receptor modulators (SERMs, e.g., tamoxifen), aromatase inhibitors (AIs, e.g., letrozole, anastrozole, exemestane) that suppress estrogen production, and selective estrogen receptor degraders (SERDs, e.g., fulvestrant) that promote ER degradation [7]. Despite initial efficacy, both de novo and acquired resistance remain substantial clinical challenges, with approximately 25% of early-stage patients and nearly all metastatic patients eventually developing resistance [6].
The prevalence of ESR1 mutations varies dramatically based on disease stage, prior treatments, and detection methodology. The table below summarizes the frequency of ESR1 mutations across different clinical contexts, highlighting their association with treatment exposure and disease progression.
Table 1: Prevalence of ESR1 Mutations in Breast Cancer Clinical Settings
| Clinical Setting | Prevalence of ESR1 Mutations | Key Determinants |
|---|---|---|
| Treatment-naïve primary breast cancer | 0.5-1% [7] [2] | Rare in absence of selective pressure |
| Early-stage disease after adjuvant AI | 4-5% [1] | Limited selective pressure |
| Metastatic disease after AI therapy | 20-40% [1] [4] | Duration and intensity of selective pressure |
| Visceral metastases | Higher prevalence reported [8] | Site-specific selective advantages |
| After neoadjuvant AI therapy | Not common mechanism [8] | Insufficient time for clonal expansion |
ESR1 mutations demonstrate a characteristic distribution pattern, with specific amino acid substitutions conferring distinct functional consequences:
The temporal emergence of ESR1 mutations follows a predictable pattern, with incidence increasing with the number of prior endocrine therapies. In the metastatic setting, approximately 50% of ESR1 mutations are detected during the first ctDNA monitoring cycle, highlighting the importance of longitudinal surveillance [5].
ESR1 mutations located in the LBD (specifically in helices 3, 11, and 12) induce profound structural alterations that stabilize ERα in an active conformation, fundamentally changing its functional properties:
The diagram below illustrates the key signaling pathways and therapeutic intervention points in ESR1-mutant breast cancer:
ESR1 Mutation Signaling and Therapeutic Targeting: This diagram illustrates the constitutive activity of mutant ER and key resistance pathways, including RON/IGF-1R signaling and downstream effectors, with potential therapeutic intervention points.
Beyond constitutive activation, ESR1 mutations drive transcriptional reprogramming that enhances metastatic potential and promotes therapeutic resistance:
ESR1 mutations engage in extensive cross-talk with other signaling pathways, creating a complex resistance network:
Detection of ESR1 mutations requires careful consideration of sample sources, each with distinct advantages and limitations:
Liquid biopsy has emerged as the preferred method for ESR1 mutation monitoring due to its non-invasive nature and ability to capture the clonal heterogeneity of metastatic disease, with ctDNA analysis now incorporated into clinical trial designs and emerging as a diagnostic standard for ESR1 mutation testing [2] [4].
Table 2: Technical Approaches for ESR1 Mutation Detection
| Methodology | Sensitivity | Key Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| Enhanced-ice-COLD-PCR + NGS/ddPCR | 0.01% VAF [9] | Extreme sensitivity, 100-fold enrichment | Complex optimization, specialized expertise | Minimal residual disease, early emergence detection |
| Droplet digital PCR (ddPCR) | 0.1% VAF [1] [2] | High sensitivity, absolute quantification, clinical implementation | Limited multiplexing, predefined targets | Clinical monitoring, validation |
| Next-generation sequencing (NGS) | 1-5% VAF (standard); 0.1% VAF (enhanced) [2] | Comprehensive, detects novel variants, multiplexing | Lower sensitivity without enrichment, bioinformatics complexity | Discovery, heterogeneous samples |
| Sanger sequencing | 10-20% VAF [9] | Low cost, simple interpretation | Poor sensitivity, qualitative | High tumor purity samples |
For researchers requiring high-sensitivity ESR1 mutation detection, the Enhanced-ice-COLD-PCR (E-ice-COLD-PCR) protocol provides exceptional sensitivity down to 0.01% variant allele frequency (VAF) [9]:
This protocol achieves 100-fold enrichment of mutant alleles, enabling detection of mutations present at frequencies as low as 0.01% in the original sample [9]. The approach is particularly valuable for monitoring minimal residual disease and detecting emerging resistance mutations during therapy.
For clinical implementation, ESR1 mutation testing requires careful validation:
The HS2-Mamma-LIQ assay exemplifies a validated clinical approach, demonstrating detection sensitivity to 0.1% VAF for ESR1 mutations in ctDNA while simultaneously assessing other relevant biomarkers (PIK3CA, AKT1, ERBB2, BRCA1/2, TP53) to capture co-mutation patterns [2].
Therapeutic strategies for ESR1-mutant breast cancer have evolved significantly, with several approaches demonstrating clinical utility:
The SERENA-6 phase III trial represents a paradigm shift in managing ESR1-mutant advanced breast cancer, demonstrating the benefit of early intervention upon mutation detection [3] [4] [5]:
Emerging therapeutic strategies target specific vulnerabilities of ESR1-mutant cancers:
The organoid growth assay provides a valuable preclinical model for evaluating therapeutic efficacy in ESR1-mutant tumors, allowing ex vivo assessment of treatment response in a physiologically relevant context [10].
Despite significant advances, several challenges and opportunities remain in understanding and targeting ESR1-mutant breast cancer:
The ongoing development of oral SERDs with improved bioavailability and efficacy against mutant ER represents one of the most promising therapeutic avenues, with several agents in advanced clinical development [3] [4]. Additionally, the SERENA-6 trial paradigm of ctDNA-guided early intervention establishes a precedent for molecularly-informed adaptive therapy that will likely expand to other genomic contexts and cancer types.
Elacestrant (marketed as Orserdu) is an oral selective estrogen receptor degrader (SERD). It is approved for treating postmenopausal women or adult men with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following disease progression on at least one line of endocrine therapy [1] [2].
The following diagram illustrates this multi-step mechanism of action:
This compound competitively antagonizes and degrades ERα to block proliferation.
The quantitative pharmacokinetic (PK) profile of this compound, derived from clinical studies and the approved prescribing information, is summarized in the table below [1] [4].
| Parameter | Value/Description | Notes |
|---|---|---|
| Bioavailability | ~10-11% | Low, but enhanced by food [1] [4]. |
| Dosage (Recommended) | 345 mg (base) once daily | Taken with food [1]. |
| T_max (Time to C_max) | 1 - 4 hours | [1] |
| Steady-State C_max | 119 ng/mL | At 345 mg dose [1]. |
| Protein Binding | >99% | Independent of concentration [1]. |
| Apparent Volume of Distribution (Vz/F) | 5800 L | Suggests extensive tissue distribution [1]. |
| Primary Metabolic Enzymes | CYP3A4 (major), CYP2A6, CYP2C9 (minor) | [1] [4] |
| Elimination Half-Life | 30 - 50 hours | Supports once-daily dosing [1]. |
| Route of Elimination | Feces: ~82% (34% unchanged) Urine: ~7.5% (<1% unchanged) | [1] | | Clearance (Apparent) | 186 L/h | [1] | | Food Effect (High-Fat Meal) | Cmax: ↑42% AUC: ↑22% | Administer with food [1]. |
Key pharmacodynamic considerations:
The FDA approval of this compound was primarily based on the phase 3 EMERALD trial [5] [6].
The table below summarizes common adverse reactions from the EMERALD trial and post-marketing safety analyses [1] [7] [2].
| Adverse Reaction | Incidence (≥10%) | Grade 3/4 Incidence | Monitoring/Management |
|---|---|---|---|
| Musculoskeletal Pain | 41% | 1.7% (Serious) | Supportive care |
| Nausea | 35% | 1.3% (Serious) | Administer with food; antiemetics |
| Increased Cholesterol | 30% | 0.9% | Monitor lipid profile pre-treatment and periodically |
| Increased AST | 29% | Not specified | Monitor liver function tests |
| Increased Triglycerides | 27% | 2.2% | Monitor lipid profile pre-treatment and periodically |
| Fatigue | 26% | Not specified | Supportive care |
| Decreased Hemoglobin | 26% | Not specified | Monitor complete blood count |
| Vomiting | 19% | Not specified | Administer with food; antiemetics |
Important Safety Considerations [1] [2]:
The pharmacological profile of this compound was characterized through a series of standardized in vitro and in vivo experiments. The workflow for these key assays is outlined below:
Workflow of key experimental models used to characterize this compound activity.
Cell Viability/Proliferation Assays [3]
Mechanism of Action Assays [3]
Patient-Derived Xenograft (PDX) Models [3]
Assessment of Combination Therapy [3]
Elacestrant is an oral selective estrogen receptor degrader (SERD) that targets the estrogen receptor alpha (ERα) [1] [2].
The following diagram illustrates the core mechanism of action of this compound and its advantage in the context of ESR1 mutations.
This compound Mechanism: Binds and degrades ERα, blocking proliferation signaling in both wild-type and ESR1-mutant tumors.
The FDA approval was based on the EMERALD phase 3 trial (NCT03778931), a randomized, open-label, active-controlled study [5] [3] [6].
The table below summarizes the key efficacy outcomes from the EMERALD trial:
| Population | Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) for PFS | P-value |
|---|---|---|---|---|
| ESR1-mutated (n=228) | This compound (n=115) | 3.8 | 0.55 (95% CI: 0.39, 0.77) | 0.0005 [5] [3] |
| ESR1-mutated (n=228) | Standard of Care (n=113) | 1.9 | - | - |
| ITT (Overall, n=478) | This compound (n=239) | Not Reached in All | 0.70 (95% CI: 0.55, 0.88) | 0.0018 [3] |
| ITT (Overall, n=478) | Standard of Care (n=239) | Not Reached in All | - | - |
Dosing and Administration:
Common Adverse Reactions: The most common adverse reactions (≥10%) and laboratory abnormalities observed with this compound are listed below [5] [8] [6]:
Important Drug Interactions:
The clinical development of this compound continues to expand into new combinations and settings:
Estrogen receptor-positive, HER2-negative breast cancer represents the most common molecular subtype of breast cancer, accounting for approximately 60-70% of all cases. The standard first-line treatment for metastatic disease involves endocrine therapy (ET) combined with cyclin-dependent kinase 4/6 inhibitors (CDK4/6i), which has significantly improved outcomes. However, acquired resistance inevitably develops, leading to disease progression. A key mechanism of resistance involves ESR1 mutations, which occur in 30-40% of patients after aromatase inhibitor exposure and are associated with more aggressive disease and poorer outcomes. These mutations primarily occur in the ligand-binding domain of the estrogen receptor and render tumors less responsive to conventional endocrine therapies, creating a significant unmet need for effective treatment options in this patient population.
Until recently, treatment options after progression on CDK4/6 inhibitors have been limited. Fulvestrant, an intramuscular selective estrogen receptor degrader (SERD), has been a mainstay of treatment but is hampered by poor oral bioavailability and the need for intramuscular administration. Elacestrant (Orserdu) represents the first oral SERD approved specifically for patients with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer following progression on at least one line of endocrine therapy, offering a convenient oral administration option with demonstrated efficacy in this challenging treatment setting.
This compound is a non-steroidal small molecule with a molecular weight of 458.6 g/mol (base) or 531.6 g/mol for the dihydrochloride salt formulation. It is characterized by high lipophilicity (cLogP: 6.8; LogD: 3.6) and basic properties (pKa: 9.8), which contribute to its pharmacological profile and distribution characteristics [1]. The compound is formulated as a dihydrochloride salt to enhance solubility and bioavailability, with the clinical dose of 345 mg equivalent to 400 mg of the salt form.
This compound functions as a selective estrogen receptor degrader (SERD) through multiple complementary mechanisms. It competitively binds to the estrogen receptor alpha (ERα) ligand-binding domain, antagonizing estrogen-dependent transcriptional activity. Unlike selective estrogen receptor modulators (SERMs) which exhibit tissue-specific agonist activity, this compound demonstrates pure antagonistic activity across tissues, as evidenced by lack of agonist activity in endometrial models [2].
The compound induces conformational changes in ERα that impair receptor dimerization, DNA binding to estrogen response elements (EREs), and interaction with coregulator proteins. Additionally, this compound enhances proteasomal degradation of ERα, reducing cellular receptor levels and disrupting downstream signaling pathways that drive tumor proliferation and survival [3] [4]. Preclinical studies have demonstrated that this compound maintains activity in models resistant to fulvestrant and CDK4/6 inhibitors, suggesting potential efficacy in multiple resistance settings [2].
Figure 1: this compound Mechanism of Action - this compound competitively binds estrogen receptor alpha, inducing conformational changes and receptor degradation via the ubiquitin-proteasome pathway, ultimately inhibiting estrogen-mediated transcription and producing antitumor effects.
This compound exhibits dose-dependent pharmacokinetics with more than proportional increases in exposure between 43 mg and 862 mg doses (0.125 to 2.5 times the recommended dosage) [4]. The drug has approximately 11% oral bioavailability, which is significantly improved compared to fulvestrant which has negligible oral availability [1]. Administration with food enhances absorption, with a high-fat meal increasing Cmax by 42% and AUC by 22%, leading to the recommendation to administer with food [4].
The drug demonstrates a large volume of distribution (Vz: 5800 L), indicating extensive tissue penetration [4]. This compound is highly plasma protein bound (>99%) and shows promising distribution characteristics, including the ability to cross the blood-brain barrier, with preclinical models demonstrating brain-to-plasma ratios of approximately 62% [1] [4]. This property is particularly relevant for managing metastatic disease, where central nervous system involvement can occur.
This compound undergoes hepatic metabolism primarily via CYP3A4, with minor contributions from CYP2A6 and CYP2C9 [4]. This metabolic profile creates important drug-drug interactions, necessitating avoidance of concomitant use with strong or moderate CYP3A4 inhibitors or inducers [3]. The elimination half-life ranges from 30-50 hours, supporting once-daily dosing and reaching steady-state concentrations by approximately day 6 [4].
The primary route of elimination is fecal excretion, with 82% of a radiolabeled dose recovered in feces (34% as unchanged drug) and 7.5% in urine (<1% unchanged) [4]. This clearance pathway informs dosing recommendations in hepatic impairment, with dose reduction required in moderate hepatic impairment (Child-Pugh B) and avoidance in severe impairment (Child-Pugh C), while no adjustment is needed for renal dysfunction [1].
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 11% (90% CI: 8-14%) | Improved with high-fat meal [1] |
| Tmax | 1-4 hours | Extended with food administration [4] |
| Steady-state Cmax | 119 ng/mL | At 345 mg dose [4] |
| Steady-state AUC0-24h | 2440 ng·h/mL | At 345 mg dose [4] |
| Protein Binding | >99% | Concentration-independent [4] |
| Volume of Distribution | 5800 L | Extensive tissue distribution [4] |
| Primary Metabolizing Enzymes | CYP3A4 | Minor contributions from CYP2A6, CYP2C9 [4] |
| Elimination Half-life | 30-50 hours | Supports once-daily dosing [4] |
| Fecal Excretion | 82% (34% unchanged) | Primary route of elimination [4] |
| Renal Excretion | 7.5% (<1% unchanged) | No dose adjustment for renal impairment [4] |
The phase 3 EMERALD trial (NCT03778931) established the efficacy of this compound in ER+/HER2- advanced breast cancer. This international, open-label study randomized 478 patients with ER+/HER2- metastatic breast cancer who had progressed on prior endocrine therapy plus CDK4/6 inhibitors to either this compound (345 mg daily) or investigator's choice of standard endocrine therapy (fulvestrant, letrozole, anastrozole, or exemestane) [5]. The trial included patients who had received 1-2 prior lines of endocrine therapy and mandatory prior CDK4/6 inhibitor treatment, with up to one prior line of chemotherapy permitted.
The dual primary endpoints were progression-free survival in all patients and in the subgroup with ESR1 mutations. In the ESR1-mutant population, which represented 48% of patients, this compound demonstrated a statistically significant improvement in median PFS compared to standard endocrine therapy (3.8 months vs. 1.9 months; HR: 0.55; 95% CI: 0.39-0.77) [1] [5]. This represents a 45% reduction in the risk of progression or death. In the overall population, median PFS was 2.8 months with this compound versus 1.9 months with standard therapy (HR: 0.70; 95% CI: 0.55-0.88) [1].
Post-hoc analyses of the EMERALD trial revealed that the duration of prior CDK4/6 inhibitor therapy in the metastatic setting serves as an important predictive factor for this compound efficacy. Patients with ESR1 mutations and ≥12 months of prior CDK4/6 inhibitor exposure derived substantial benefit, with median PFS of 8.6 months versus 1.9 months with standard therapy (HR: 0.41; 95% CI: 0.26-0.63) [5]. This suggests that tumors remaining sensitive to endocrine therapy for longer periods before developing resistance may be particularly responsive to this compound.
Additional subgroup analyses demonstrated consistent PFS benefit across various clinical scenarios, including presence of bone metastases (9.1 vs. 1.9 months), liver and/or lung metastases (7.3 vs. 1.9 months), and regardless of the number of metastatic sites [5]. Importantly, efficacy was maintained across different ESR1 mutation variants, including Y537S and D538G mutations, and in tumors with coexisting PIK3CA or TP53 mutations [5] [6].
Table 2: Clinical Efficacy of this compound in ESR1-Mutant Metastatic Breast Cancer
| Population | Median PFS with this compound | Median PFS with SOC | Hazard Ratio (95% CI) |
|---|---|---|---|
| All ESR1-mutant | 3.8 months | 1.9 months | 0.55 (0.39-0.77) [5] |
| Prior CDK4/6i ≥12 months | 8.6 months | 1.9 months | 0.41 (0.26-0.63) [5] |
| Bone metastases only | 9.1 months | 1.9 months | - [5] |
| Liver and/or lung metastases | 7.3 months | 1.9 months | - [5] |
| <3 metastatic sites | 9.0 months | 1.9 months | - [5] |
| ≥3 metastatic sites | 10.8 months | 1.8 months | - [5] |
| With PIK3CA mutation | 5.5 months | 1.9 months | - [5] |
| With TP53 mutation | 8.6 months | 1.9 months | - [5] |
| Real-world TTNT | 6.4 months | - | - [6] |
| Real-world (1L/2L) | 8.8 months | - | - [6] |
This compound demonstrates a manageable safety profile with characteristic adverse events that are generally manageable with supportive care and dose modifications when necessary. The most common adverse reactions (occurring in ≥10% of patients) include musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), decreased hemoglobin (26%), vomiting (19%), increased ALT (17%), decreased sodium (16%), increased creatinine (16%), decreased appetite (15%), diarrhea (13%), headache (12%), constipation (12%), abdominal pain (11%), hot flush (11%), and dyspepsia (10%) [3].
Serious adverse reactions occurred in 12% of patients receiving this compound in clinical trials, with musculoskeletal pain (1.7%) and nausea (1.3%) being the most common serious events. Fatal adverse reactions occurred in 1.7% of patients, including cases of cardiac arrest, septic shock, diverticulitis, and unknown cause [3]. Post-marketing safety data from the FAERS database has identified additional safety signals, including disease progression, drug ineffectiveness, arthralgia, asthenia, increased tumor marker levels, and bone pain as frequently reported events not initially highlighted on the drug label [7].
This compound treatment is associated with characteristic laboratory abnormalities that require monitoring. Dyslipidemia, including hypercholesterolemia (30%) and hypertriglyceridemia (27%), occurs frequently, though grade 3/4 events are uncommon (0.9% and 2.2%, respectively) [3]. Regular monitoring of lipid profiles is recommended before initiation and periodically during treatment.
Other notable laboratory abnormalities include increased liver enzymes (AST 29%, ALT 17%), decreased hemoglobin (26%), decreased sodium (16%), and increased creatinine (16%) [3]. These abnormalities are typically mild to moderate in severity and rarely lead to treatment discontinuation. The median time to onset of gastrointestinal adverse events is approximately 17 days, while neoplasm-related events have a median time to onset of 60.5 days [7].
Despite the efficacy of this compound in ESR1-mutant breast cancer, acquired resistance eventually develops through multiple mechanisms. Preclinical models have identified that resistance to this compound may involve upregulation of receptor tyrosine kinases (both Type-I and Type-II) and alternative growth signaling pathways that bypass ER dependency [2]. Additionally, tumors with high ESR1 mutation polyclonality (≥4 alterations) demonstrate shorter time to next treatment (5.2 months vs. 6.4 months overall), suggesting that tumor heterogeneity contributes to treatment resistance [6].
The coexistence of ESR1 mutations with other genomic alterations, particularly in the PI3K/AKT/mTOR pathway, presents another challenge. Patients with dual ESR1 and PI3K-pathway mutations (PIK3CA, AKT1, PTEN) had a median time to next treatment of 5.2 months in real-world analyses, suggesting reduced duration of benefit in this molecular subgroup [6]. Understanding these resistance mechanisms has guided the development of rational combination strategies to overcome or delay resistance.
Ongoing clinical trials are evaluating this compound in combination with multiple targeted therapies to address different resistance pathways. The ELEVATE study (NCT05563220) is a phase 1b/2 umbrella trial evaluating this compound combined with CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) and with inhibitors of the PI3K/AKT/mTOR pathway (everolimus, alpelisib, capivasertib) [8]. Preliminary data presented at ASCO 2025 demonstrates favorable safety profiles and preliminary efficacy for these combinations, with recommended phase 2 doses established for this compound plus ribociclib (400 mg) and this compound plus everolimus (7.5 mg) [8].
The ADELA trial (NCT06382948) is a phase 3 randomized, double-blind study evaluating this compound plus everolimus versus this compound plus placebo in patients with ESR1-mutated tumors progressing on endocrine therapy plus CDK4/6 inhibitors [8]. This study aims to determine whether dual pathway targeting can enhance and extend treatment efficacy in the resistant setting. Additional studies are exploring this compound in CDK4/6 inhibitor-naïve populations (ELCIN trial) and in early breast cancer with high recurrence risk (ELEGANT trial), potentially expanding its clinical utility across the breast cancer continuum [8].
This compound represents a significant advancement in the treatment of ER+/HER2-, ESR1-mutant advanced breast cancer, establishing a new standard of care in the post-CDK4/6 inhibitor setting. The drug's oral bioavailability, demonstrated efficacy in ESR1-mutant disease, and manageable safety profile position it as an important therapeutic option. Ongoing research focuses on expanding its applications through rational combination strategies and evaluation in earlier treatment settings.
| Parameter | Value / Measurement | Context / Notes |
|---|---|---|
| ERα Binding (IC₅₀) | ~3 nM (1.4 ng/mL) [1] | Cell-free assay [1] |
| 4.2 nM (2 ng/mL) [1] | MCF-7 cells (48 hr) [1] | |
| 0.6 nM (0.3 ng/mL) [1] | ERα expression in MCF-7 cells (48 hr) [1] | |
| ERβ Binding (IC₅₀) | ~300 nM [1] | Demonstrates selectivity for ERα over ERβ [1] |
| In Vivo Tumor Concentration | 11.1 μg/mL [1] | In subcutaneous MCF-7 tumor (60 mg/kg PO dose in mice) [1] |
| Clinical Trough Level (Cmin) | ~60 ng/mL [1] | Achieved at the 400 mg (salt) clinical dose [1] |
| Oral Bioavailability | 11% (90% CI: 8-14%) [1] | Administered with food [1] |
This compound is an oral selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor, which inhibits tumor growth by antagonizing and degrading the ER pathway [2] [3].
The diagram below illustrates the core mechanism of this compound-induced ERα degradation.
This compound induces ERα degradation via the ubiquitin-proteasome pathway.
The following experimental data underpin the understanding of this compound's degradation potency and anti-tumor efficacy.
The ELEVATE trial (NCT05563220) is a phase 1b/2, open-label, umbrella study investigating elacestrant combined with CDK4/6 inhibitors and pathway-targeted agents in patients with ER+/HER2- locally advanced or metastatic breast cancer [1]. The study includes patients who have received 1-2 prior lines of endocrine therapy, including a CDK4/6 inhibitor [2] [3].
The ELEVATE trial demonstrates promising preliminary efficacy for this compound combinations in patients with pretreated ER+/HER2- metastatic breast cancer.
Table: Efficacy Outcomes from ELEVATE Trial (Phase 1b)
| Combination Therapy | Median PFS (months) | Overall Response Rate (%) | Clinical Benefit Rate (%) |
|---|---|---|---|
| This compound + Ribociclib (RP2D: 345 mg + 400 mg) [2] | 7.8 [2] | 10 [3] | 81 [3] |
| This compound + Everolimus (RP2D: 345 mg + 7.5 mg) [2] | 8.3 [2] | 25 [3] | 69 [3] |
| This compound + Abemaciclib [4] | 8.7 [4] | 26 [4] | 70 [4] |
Subgroup analyses from the EMERALD phase 3 trial show particularly impressive outcomes in patients with ESR1 mutations who received prior CDK4/6 inhibitor therapy for ≥12 months, with median PFS of 8.6 months for this compound versus 1.9 months for standard endocrine therapy (HR: 0.41) [5]. This benefit was consistent across subgroups including those with bone metastases, liver/lung metastases, and varying numbers of metastatic sites [5].
This compound is an oral selective estrogen receptor degrader (SERD) that functions as a mixed ER agonist/antagonist [6]. At high doses, it acts as a direct ER antagonist and promotes ER degradation through the proteasomal pathway [6] [7].
Combination therapies address multiple resistance mechanisms simultaneously [2]:
Purpose: Evaluate synergistic effects of this compound with targeted agents in ER+ breast cancer cell lines [8]
Materials:
Methodology:
Dosing Strategy:
Purpose: Evaluate antitumor activity of this compound combinations in patient-derived xenograft (PDX) models [8]
Materials:
Methodology:
Endpoint Analysis:
Combination therapies demonstrated manageable safety profiles consistent with known toxicities of individual agents.
Table: Safety Profiles of this compound Combinations (Phase 1b)
| Combination Therapy | Most Common Any-Grade TEAEs | Grade 3/4 TEAEs |
|---|---|---|
| This compound + Ribociclib (n=8 at RP2D) [3] | Neutropenia (38%), nausea (25%), fatigue (25%), URTI (25%) [3] | Neutropenia (25%), decreased WBC (13%) [3] |
| This compound + Everolimus (n=7 at RP2D) [3] | Fatigue (57%), diarrhea (43%), nausea (43%), vomiting (43%), dysgeusia (43%), decreased appetite (43%) [3] | Stomatitis (14%), neutropenia (14%) [3] |
| This compound + Abemaciclib (n=30 at RP2D) [4] | Diarrhea (80%), nausea (63%), fatigue (43%), vomiting (43%) [4] | Diarrhea (7%), nausea (7%), fatigue (7%), anemia (7%) [4] |
The most common this compound-related adverse events across studies included nausea (35%), musculoskeletal pain (41%), increased cholesterol (30%), and increased triglycerides (27%) [1]. These were primarily grade 1-2 and manageable with supportive care [2].
This compound demonstrates predictable pharmacokinetic properties that support combination therapy [6] [7]:
Food Effect: Administration with a high-fat meal increases Cmax by 42% and AUC by 22% [6]. All clinical trials administer this compound with food to improve bioavailability and reduce gastrointestinal toxicity [6].
Patient Selection Strategies:
Combination Rationale:
Biomarker Development:
This compound demonstrates significant potential as an endocrine therapy backbone for combination regimens in ER+/HER2- advanced breast cancer. The ELEVATE trial provides compelling evidence that this compound can be safely and effectively combined with multiple targeted agents to address heterogeneous resistance mechanisms.
Ongoing clinical trials continue to explore this compound's potential:
These studies will further define this compound's role across the breast cancer treatment spectrum and potentially establish new standards of care for patients with endocrine-resistant disease.
The standard dosing regimen and key administration details are summarized below [1] [2]:
| Parameter | Specification |
|---|---|
| Indicated Population | Postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer after progression on ≥1 line of endocrine therapy [2]. |
| Recommended Dosage | 345 mg taken orally once daily [1]. |
| Treatment Duration | Until disease progression or unacceptable toxicity [1]. |
| Administration | Taken with food at approximately the same time each day [1]. |
| Tablet Handling | Swallow tablet(s) whole. Do not chew, crush, or split. Do not use if broken, cracked, or damaged [1]. |
Key Administration Instructions:
Dose interruptions and reductions are required to manage adverse reactions. The following tables outline the dose reduction levels and modification guidelines [1] [2].
Table 1: Dose Reduction Levels [1]
| Dose Reduction | Dosage | Tablet Configuration |
|---|---|---|
| Recommended Starting Dose | 345 mg once daily | One 345 mg tablet |
| First Reduction | 258 mg once daily | Three 86 mg tablets |
| Second Reduction | 172 mg once daily | Two 86 mg tablets |
Note: If a dose reduction below 172 mg once daily is required, treatment should be permanently discontinued [1].
Table 2: Dosage Modification for Adverse Reactions [1]
| Adverse Reaction Severity | Recommended Action |
|---|---|
| Grade 1 | Continue ORSERDU at current dose. |
| Grade 2 | Consider interruption until resolution to Grade ≤1; resume at same dose. |
| Grade 3 | Interrupt until resolution to Grade ≤1; resume at next lower dose level. |
| Grade 4 | Interrupt until resolution to Grade ≤1; resume at next lower dose level. Permanently discontinue if recurrence happens. |
Understanding the pharmacological basis for elacestrant's dosing involves its unique mechanism and the clinical population it targets.
Mechanism of Action (MOA): this compound is a selective estrogen receptor degrader (SERD). It competitively binds to the estrogen receptor (ER), inducing a conformational change that leads to the receptor's ubiquitination and degradation by the proteasome. This results in the complete abrogation of estrogen receptor signaling, which is a key driver of tumor growth in ER-positive breast cancer [3]. This mechanism is particularly effective against ESR1 mutations, which are a common cause of resistance to earlier endocrine therapies like aromatase inhibitors [4] [3].
Rationale for 345 mg Dose: The 345 mg dose was established in clinical trials to provide effective ER degradation and antitumor activity, particularly in patients with ESR1 mutations, while maintaining a manageable safety profile [4]. The phase III EMERALD trial, which supported the FDA approval of this compound, demonstrated a statistically significant improvement in progression-free survival (PFS) with this dosing regimen [4] [5].
Rationale for Administration with Food: Clinical evidence shows that taking this compound with food reduces the rate and severity of nausea, one of the most commonly reported adverse events [1] [2]. This is a key supportive care measure to improve patient adherence and tolerability.
For researchers designing studies or evaluating this compound, the following protocol summarizes the key elements.
1. Patient Selection & Biomarker Testing
2. Efficacy Assessment
3. Safety & Tolerability Monitoring
4. Pharmacokinetic (PK) Considerations
The following diagram illustrates the key decision-making pathway for administering this compound in a clinical or research setting.
The administration of this compound 345 mg once daily with food represents a targeted therapeutic strategy for a molecularly defined population of breast cancer patients. Adherence to the detailed protocols for patient selection, administration, dose modification, and safety monitoring is essential to replicate the efficacy observed in clinical trials and to manage the associated toxicities in both research and clinical practice.
The EMERALD trial (NCT03778931) was a pivotal, global, Phase III study designed to evaluate elacestrant, a novel oral Selective Estrogen Receptor Degrader (SERD), in a specific patient population with advanced breast cancer [1] [2].
The primary results, published in the Journal of Clinical Oncology, demonstrated a statistically significant improvement in PFS with this compound [3].
Table 1: Primary Efficacy Endpoints from the EMERALD Trial
| Population | Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | P-value | 12-Month PFS Rate |
|---|---|---|---|---|---|
| ESR1-mutated | This compound | 3.8 | 0.55 (95% CI: 0.39-0.77) | 0.0005 | 26.8% |
| SOC | 1.9 | 8.2% | |||
| Overall (ITT) | This compound | 2.8 | 0.70 (95% CI: 0.55-0.88) | 0.002 | 22.3% |
| SOC | 1.9 | 9.4% |
Source: [3] [5]. SOC = Standard of Care (fulvestrant or an aromatase inhibitor).
The following diagram illustrates the mechanism of action of this compound and its advantage in the context of ESR1 mutations, a key finding from the EMERALD trial.
Diagram Title: this compound's Mechanism of Action and Advantage Over Fulvestrant in ESR1 Mutations
Post-hoc analyses have been critical in identifying which patients derive the most benefit from this compound, particularly focusing on the duration of prior CDK4/6 inhibitor treatment [4] [5] [6].
Table 2: Exploratory Analysis of PFS by Prior CDK4/6 Inhibitor Treatment Duration in ESR1-Mutated Patients
| Subgroup | This compound mPFS (months) | SOC mPFS (months) | Hazard Ratio (HR) |
|---|---|---|---|
| Prior ET + CDK4/6i ≥12 months (n=159) | 8.6 | 1.9 | 0.41 (95% CI: 0.26-0.63) |
| Prior ET + CDK4/6i ≥6 months | 4.1 | 1.9 | 0.52 (95% CI: 0.36-0.74) |
| No Prior Chemotherapy (ESR1-mut) | 5.3 | 1.9 | Not reported |
Source: [5] [6]. ET = Endocrine Therapy; mPFS = median Progression-Free Survival.
These analyses suggest that patients with ESR1 mutations who had a longer duration of benefit (≥12 months) from prior CDK4/6 inhibitor therapy are optimal candidates for this compound monotherapy, as they appear to have tumors that remain sensitive to endocrine manipulation [4] [6].
For researchers seeking to understand or replicate the foundational science behind this compound, here is a summary of key experimental approaches from preclinical studies.
Protocol 1: In Vitro Antiproliferative Activity Assay
Protocol 2: ER Degradation and Downstream Effect Analysis
The recommended dose modifications for elacestrant based on hepatic function are summarized in the table below.
| Hepatic Impairment (Child-Pugh Classification) | Recommended this compound Dose | Tablet Configuration |
|---|---|---|
| Mild (Class A) | No dose adjustment required. 345 mg once daily [1] | One 345 mg tablet daily [1] |
| Moderate (Class B) | Reduce dose to 258 mg once daily [1] | Three 86 mg tablets daily [1] |
| Severe (Class C) | Avoid use. Insufficient data to recommend a dose [1] | -- |
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 [2] [3] [4]. After metabolism, the drug is predominantly excreted in the feces (82.9%) [3]. This pharmacokinetic profile makes it susceptible to alterations in patients with impaired hepatic function.
The following diagram illustrates the metabolic pathway and decision logic for hepatic impairment:
The current prescribing information identifies a gap for patients with severe hepatic impairment (Child-Pugh C) [1]. The following protocol outlines a study design to address this, as mandated by the FDA as a post-marketing requirement [3].
To characterize the pharmacokinetics (PK) of this compound and determine an appropriate dose in patients with severe hepatic impairment (Child-Pugh Class C) compared to matched healthy controls.
For patients with moderate hepatic impairment receiving the 258 mg dose, vigilant monitoring is essential.
| Monitoring Area | Parameter | Frequency / Notes |
|---|---|---|
| Adverse Events (AEs) | Nausea, vomiting, musculoskeletal pain, fatigue [1] [6] | Monitor closely, especially during treatment initiation. |
| Laboratory | Lipid profile (cholesterol, triglycerides) [1] | Prior to initiation and periodically during treatment. |
| Concomitant Medications | Strong/moderate CYP3A4 inhibitors (e.g., itraconazole) or inducers (e.g., rifampin) [1] | Avoid concurrent use due to risk of interaction [1] [5]. |
The primary application of Guardant360 CDx in this context is to identify patients with ESR1 mutations in their tumor DNA who are eligible for treatment with elacestrant.
The following table summarizes the key performance and outcome data from the EMERALD trial for the ESR1-mutant population:
| Parameter | Result with this compound | Result with Standard Care |
|---|---|---|
| Median Progression-Free Survival | 3.8 months [1] | 1.9 months [1] |
| Hazard Ratio (HR) for PFS | 0.55 (95% CI: 0.39-0.77) [1] [3] | - |
| Risk Reduction for Progression/Death | 45% [1] [3] | - |
The Guardant360 CDx test utilizes a liquid biopsy approach, analyzing circulating tumor DNA (ctDNA) from a patient's blood sample. The detailed methodology is as follows:
The diagram below illustrates this clinical testing and treatment pathway:
The table below outlines the core technical and performance characteristics of the Guardant360 CDx test:
| Specification Category | Details |
|---|---|
| Sample Type | Whole blood (liquid biopsy) [4] |
| Sample Volume | 2 tubes (10 ml each) [4] |
| Technology | Next-Generation Sequencing (NGS) [4] |
| Analytes Detected | ctDNA (Somatic variants) |
| Genomic Coverage | 74 genes for SNVs/Indels; 18 genes for CNAs; 6 genes for fusions; MSI status [4] |
| Key Biomarker | ESR1 missense mutations (e.g., within codons 310-547) [5] [1] |
| Turnaround Time | ~5 days (median from sample receipt) [4] |
| Regulatory Status | FDA-approved as a companion diagnostic for this compound (Jan 2023) and imlunestrant (Sep 2025) [6] [1]. |
The phase 1b/2 ELEVATE trial is an open-label, umbrella study designed to evaluate elacestrant in combination with multiple targeted therapies for patients with ER+/HER2- locally advanced or metastatic breast cancer [1]. Its primary objective is to determine the safety, recommended phase 2 dose (RP2D), and efficacy of these combinations to overcome diverse endocrine resistance pathways.
The trial is structured into multiple cohorts, investigating this compound paired with CDK4/6 inhibitors (abemaciclib, palbociclib, ribociclib) and inhibitors of the PI3K/AKT/mTOR pathway (alpelisib, everolimus, capivasertib) [2] [1]. This design positions this compound as a potential novel endocrine therapy (ET) backbone for all-oral combination regimens, aiming to delay the need for chemotherapy or antibody-drug conjugates [3].
Updated results from the ELEVATE trial presented at the 2025 ASCO Annual Meeting show encouraging preliminary efficacy for this compound combinations. The data below focus on the ribociclib and everolimus cohorts in patients who had received prior endocrine therapy and a CDK4/6 inhibitor [3].
Table 1: Preliminary Efficacy of this compound Combinations in the ELEVATE Trial
| Combination Therapy | Median Progression-Free Survival (PFS) | Recommended Phase 2 Dose (RP2D) |
|---|---|---|
| This compound + Ribociclib | 7.8 months [3] | This compound 345 mg + Ribociclib 400 mg daily (3 weeks on/1 week off) [3] [2] |
| This compound + Everolimus | 8.3 months [3] | This compound 345 mg + Everolimus 7.5 mg daily [3] |
These findings are consistent with data from the this compound plus abemaciclib cohort presented earlier, which also showed favorable preliminary efficacy and safety [1].
The safety profiles of this compound combinations in the ELEVATE trial are consistent with the known profiles of each targeted agent when combined with standard-of-care endocrine therapy [3] [1]. Most adverse events (AEs) were mild (Grade 1-2), and the safety profiles were manageable across cohorts [3].
Table 2: Common and Notable Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound + Ribociclib (RP2D) | This compound + Everolimus (RP2D) |
|---|---|---|
| Most Common TEAEs | Consistent with known profiles of ribociclib + ET [3] | Consistent with known profiles of everolimus + ET [3] |
| Grade ≥3 TEAEs | Manageable, with specific dose adjustments (e.g., ribociclib reduction to 400 mg) implemented for tolerability [3] [2] | Manageable, with a safety profile consistent with everolimus plus standard ET [3] |
The following diagram illustrates the scientific rationale behind the combination strategies tested in the ELEVATE trial, highlighting how this compound and its partner drugs simultaneously target different resistance pathways.
The ELEVATE trial establishes a strong foundation for using this compound as a backbone for combination therapy in ER+/HER2- mBC. The preliminary efficacy and manageable safety of this compound with ribociclib or everolimus support further clinical development [3] [1]. The determination of RP2Ds for these combinations is a critical step for designing subsequent phase 3 trials.
Future directions include the ongoing phase 3 ADELA trial (NCT06382948), which will further evaluate the combination of this compound and everolimus in a randomized, double-blinded setting for patients with ESR1-mutated tumors progressing on ET and a CDK4/6 inhibitor [1]. The ELEVATE trial continues to explore other combinations, such as with capivasertib and alpelisib, to fully elucidate this compound's potential in overcoming diverse resistance mechanisms.
Regular laboratory monitoring is essential during elacestrant treatment to manage known metabolic and hepatic effects. The following protocol outlines key parameters and schedules based on clinical trial data and prescribing information.
Table 1: Laboratory Monitoring Schedule and Key Parameters for this compound
| Monitoring Parameter | Baseline | Frequency During Treatment | Clinical Significance & Notes |
|---|
| Lipid Panel (Cholesterol & Triglycerides) | Required [1] [2] | At least every 3 months [3] | this compound can cause hypercholesterolemia and hypertriglyceridemia; may require lipid-lowering medication (e.g., statins) [1] [3]. | | Liver Function Tests (LFTs) (ALT, AST) | Required [1] | Every 3 months (as part of a comprehensive metabolic panel) [3] | Serum ALT/AST elevations occurred in clinical trials; monitor for potential liver toxicity [1] [4]. | | Other Parameters (Hemoglobin, Sodium, Creatinine) | Recommended [2] | Periodically, as clinically indicated | May cause decreased hemoglobin and sodium; increased creatinine has been observed [2]. |
Understanding the incidence of laboratory abnormalities is crucial for risk assessment and clinical trial design. Data from the pivotal phase III EMERALD trial provides the foundation for this safety profile.
Table 2: Incidence of Select Laboratory Abnormalities in the EMERALD Phase III Trial [5]
| Laboratory Abnormality | This compound Arm (%) | Standard of Care Arm (%) |
|---|---|---|
| Increased Cholesterol | Reported as common | Not specified |
| Increased Triglycerides | Reported as common | Not specified |
| Any ALT Elevation | 9 | 10 |
| ALT >5x ULN | 2.1 | 0.9 |
| Any AST Elevation | Information missing | Information missing |
| AST >5x ULN | Information missing | Information missing |
Note: ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; ULN = Upper Limit of Normal. The LiverTox assessment concludes that this compound is an unlikely cause of clinically apparent liver injury, with most transaminase elevations being transient and asymptomatic [5].
Proactive management of adverse reactions is critical for maintaining dose intensity and patient safety. The following workflow and table detail the recommended actions based on toxicity grade.
Table 3: Dose Modification Guidelines for Adverse Reactions [1]
| Toxicity Grade | Action | Recommended Dose After Recovery |
|---|---|---|
| Grade 1 | Continue therapy at current dose. | No change. |
| Grade 2 | Consider interrupting dose until resolution to Grade ≤1. | Resume at the same dose level. |
| Grade 3 | Interrupt dose until resolution to Grade ≤1. | Resume at the next lower dose level. If Grade 3 recurs, interrupt and reduce by another level. |
| Grade 4 | Interrupt dose until resolution to Grade ≤1. | Resume at the next lower dose level. Permanently discontinue if Grade 4 recurs. |
Dose Reduction Levels: The recommended starting dose is 345 mg once daily. The first reduction is to 258 mg once daily, and the second reduction is to 172 mg once daily. Therapy should be discontinued if a patient cannot tolerate 172 mg daily [1].
This compound introduces a manageable safety profile for advanced breast cancer treatment. Implementing the structured monitoring and management protocols outlined above is essential for mitigating risks associated with dyslipidemia and liver enzyme elevations in both clinical practice and research settings.
Quantitative data from the EMERALD phase III trial and post-marketing analyses provide a clear profile of these gastrointestinal (GI) events.
Table 1: Incidence of Nausea and Vomiting with Elacestrant
| Adverse Event | Overall Incidence (EMERALD Trial) [1] | Grade 3 Severity (EMERALD Trial) [1] | Post-Marketing Reporting (FAERS Data) [2] |
|---|---|---|---|
| Nausea | 35% | 2.5% | 703 reports |
| Vomiting | 19% | 0.8% | 306 reports |
The onset of these GI disorders is notably rapid. Post-marketing data indicates a median time to onset of 17 days for gastrointestinal disorders, which is significantly earlier than the median time for other system organ classes [2]. Furthermore, these events are reported more frequently in patients aged 75 years or older [3].
Based on clinical guidelines and prescribing information, here are the key strategies for managing nausea and vomiting in patients taking this compound.
Table 2: Management Strategies for this compound-Induced Nausea and Vomiting
| Strategy | Protocol & Implementation |
|---|---|
| Administration with Food | Take this compound with a meal to reduce incidence and severity of nausea and vomiting. A high-fat meal (800-1000 calories, 50% fat) can increase drug exposure (Cmax by 42%, AUC by 22%) [4] [5]. |
| Proactive Antiemetic Use | Prophylactic prescription of antiemetic medications is recommended [6]. |
| Dietary Modifications | Advise patients to avoid heavy, greasy, spicy, or acidic foods. Recommend small, frequent meals and saltine crackers or ginger ale to alleviate symptoms [6]. |
| Dosage Interruption & Adjustment | For persistent or severe (Grade ≥3) events, interrupt this compound until symptoms resolve to ≤ Grade 1, then resume at the same or a reduced dose level [4] [7]. |
| Handling Vomiting After Dosing | If vomiting occurs after taking a dose, do not take another dose that day. Resume the regular schedule the following day [8] [9] [5]. |
The following diagram illustrates the posited mechanism and recommended clinical management workflow for these GI adverse events.
The following table summarizes the incidence and general management guidelines for elacestrant-associated dyslipidemia.
| Aspect | Details |
|---|---|
| Reported Incidence | Hypercholesterolemia: 30% of patients; Hypertriglyceridemia: 27% of patients [1] [2]. |
| Grade 3/4 Events | Incidence of severe events is low (Hypercholesterolemia: 0.9%; Hypertriglyceridemia: 2.2%) [1]. |
| Monitoring Protocol | Baseline lipid profile is required before treatment initiation. Periodic monitoring is recommended throughout therapy [3] [1] [4]. |
| Dose Modifications | Clinical trials show that hypertriglyceridemia rarely led to dose interruptions or discontinuations. Management typically involves monitoring and standard lipid-lowering interventions without altering this compound dosing [2]. |
For scientists designing preclinical and clinical studies, here are specific methodologies and considerations for investigating this adverse effect.
Clinical Trial Protocol Suggestion: The monitoring strategy can be modeled on the phase 3 EMERALD trial design [5] [2]. Implement scheduled blood draws for lipid panels (including total cholesterol, LDL-C, HDL-C, and triglycerides) at predefined intervals: at a baseline visit, at the end of the first cycle (e.g., Day 1 of Cycle 2), and then every 2-3 cycles thereafter throughout the treatment period. This allows for the characterization of the time course and magnitude of lipid changes.
Concomitant Medication Management: In clinical trials, the use of lipid-lowering drugs (e.g., statins, fibrates) is permitted. Document the usage of these medications carefully, as they are a key confounder when analyzing the incidence and severity of this compound-induced hypertriglyceridemia [2].
Mechanistic Investigation Workflow: The diagram below outlines a proposed high-level workflow for investigating the underlying mechanism of this adverse effect, based on standard pharmacological research practices.
While dyslipidemia itself rarely requires dose changes, the following table outlines the standard framework for managing adverse events with this compound, which can be applied to any persistent Grade 3/4 lipid abnormalities [4].
| Toxicity Grade | Recommended Action |
|---|---|
| Grade 1 | Continue this compound at current dose. |
| Grade 2 | Consider interruption until resolution to Grade ≤1, then resume at same dose. |
| Grade 3 | Interrupt therapy until resolution to Grade ≤1, then resume at a reduced dose level. |
| Grade 4 | Interrupt therapy until resolution to Grade ≤1, then resume at a reduced dose level. Permanently discontinue if recurrence occurs. |
Dose Reduction Levels: The recommended starting dose is 345 mg once daily. The first reduction is to 258 mg, and the second reduction is to 172 mg. Treatment should be permanently discontinued if further reduction below 172 mg is required [4].
Current evidence points to several potential mechanisms through which resistance to this compound may emerge. Understanding these is the first step in troubleshooting experimental outcomes.
The diagram below illustrates the primary resistance pathways and their relationships.
The table below details these mechanisms and the associated evidence.
| Mechanism | Description & Evidence | Key Supporting Findings |
|---|---|---|
| Receptor Tyrosine Kinase (RTK) Activation | Preclinical data suggests that resistance can involve the upregulation of Type I and II RTKs, making cells dependent on alternative growth pathways [1]. | "resistance to this compound involves Type-I and Type-II receptor tyrosine kinases which are amenable to therapeutic targeting" [1]. |
| Co-occurring PI3K Pathway Mutations | The presence of concurrent mutations (e.g., in PIK3CA, AKT1, PTEN) is associated with a shorter duration of benefit from this compound, indicating a shared mechanism of resistance with other endocrine therapies [2]. | Real-world evidence shows a median Time-to-Next-Therapy of 5.2 months for tumors with dual ESR1 and PI3K-pathway mutations [2]. |
| *ESR1* Polyclonality | Tumors with a higher number of different ESR1 mutations (polyclonality) may be more resistant. This suggests a complex resistance landscape that requires targeting multiple mutant clones [2]. | Patients with ≥4 ESR1 alterations had a shorter Time-to-Next-Therapy (5.2 months) compared to the overall study population (6.4 months) [2]. |
| Loss of ER Expression | In some models of acquired resistance, the loss of ER expression itself is the primary mechanism, rendering SERDs ineffective as their target is no longer present [1]. | MCF7-LTED-ICIR cells, which reduce ESR1 expression as part of the resistance mechanism, showed no sensitivity to this compound [1]. |
To combat the mechanisms described above, the main strategy is to use this compound in combination with other targeted agents. The ELEVATE trial (NCT05563220) is a key phase 1b/2 study systematically evaluating these combinations [3] [4].
The following table summarizes the leading combination strategies being investigated.
| Combination Partner | Target | Rationale & Evidence | Clinical Trial Status |
|---|---|---|---|
| Ribociclib | CDK4/6 | Preclinically, the addition of this compound to CDK4/6 inhibitors enhances the antiproliferative effect versus monotherapy. This compound also inhibits the growth of palbociclib-resistant cells [1]. | ELEVATE trial. A dose of ribociclib 400 mg (3-weeks-on/1-week-off) with this compound was determined to optimize tolerability [4]. |
| Capivasertib | AKT | Targets the PI3K/AKT/mTOR pathway, a common co-resistance mechanism. This combination aims to treat tumors with both ESR1 and PIK3CA mutations [2] [4]. | Under investigation in the ELEVATE trial [4]. |
| Everolimus | mTOR | Similarly targets the PI3K/AKT/mTOR pathway downstream of AKT, providing another angle to overcome pathway-level resistance [4]. | Under investigation in the ELEVATE trial [4]. |
| Abemaciclib | CDK4/6 | Like ribociclib, this combination aims to enhance cell cycle arrest and overcome resistance. A patent exists for this specific combination [5]. | Early research/patent stage [5]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.
This protocol is based on experiments showing that "The addition of this compound to CDK4/6 inhibitors enhances the antiproliferative effect compared to monotherapy" [1].
This protocol is derived from the finding that "resistance to this compound involves Type-I and-II receptor tyrosine kinases" [1].
When modeling and troubleshooting this compound resistance, keep these factors in mind:
| Hepatic Impairment (Child-Pugh Class) | Recommended Dosage |
|---|---|
| Mild (Class A) | No dosage adjustment necessary. 345 mg once daily [1]. |
| Moderate (Class B) | Reduce dosage to 258 mg once daily [1] [2]. |
| Severe (Class C) | Avoid use [1] [3]. |
The basis for these adjustments lies in the drug's pharmacokinetic profile:
The following diagram illustrates the decision-making workflow for this compound dosing in hepatic impairment:
In addition to the baseline dosage adjustment, several related factors are crucial for clinical trial design and patient management:
Should prophylactic antiemetics be routinely prescribed with Elacestrant? While not all patients will experience severe nausea, providing a prescription for antiemetics at the start of treatment is a widely recommended and well-adopted practice. This "proactive" or "backup" approach ensures medication is available if symptoms occur, preventing treatment interruptions and improving quality of life [1] [2]. Some experts automatically send a prescription to the pharmacy when initiating this compound [1].
What is the clinical evidence for antiemetic prophylaxis with this compound? In the pivotal EMERALD trial, approximately 35% of patients experienced nausea while on this compound treatment [3] [2]. However, the rate of antiemetic use in the this compound group was not higher than in the standard-of-care control group, suggesting that the nausea is manageable and not necessarily more severe than with other endocrine therapies [2].
Which antiemetics are recommended? 5-HT3 receptor antagonists (e.g., Ondansetron/Zofran) are commonly prescribed for managing nausea associated with this compound [1] [2]. The choice of agent should be based on the patient's profile and potential for drug interactions.
What other management strategies are important for tolerability? Administering this compound with food is a key strategy to help minimize nausea and vomiting [3]. For other common adverse effects like diarrhea, having antidiarrheal agents (e.g., Loperamide/Imodium) on hand is also advised [2].
The table below summarizes the frequency of common adverse events (AEs) associated with this compound, based on clinical trial data and post-marketing reports, to help contextualize the need for supportive care.
| Adverse Event | Approximate Frequency (Clinical Trial) | Post-Marking Reporting Frequency (FAERS Data) |
|---|---|---|
| Nausea | 35% [3] [2] | Very Common (703 reports) [4] |
| Vomiting | Information missing | Common (306 reports) [4] |
| Diarrhea | Information missing | Common (319 reports) [4] |
| Fatigue | Information missing | Very Common (494 reports) [4] |
| Arthralgia | Information missing | Common [4] |
| Increased Cholesterol | -- | -- |
Note: "--" indicates that specific frequency data from the provided sources is not available. Clinical trial data is from the EMERALD trial. Post-marketing data is from the FDA Adverse Event Reporting System (FAERS), where report count does not indicate incidence rate but reflects volume of received reports [4].
The following workflow outlines a practical, proactive approach for managing gastrointestinal adverse events in patients starting this compound, based on expert commentary [1] [2].
The quantitative data on elacestrant's adverse events (AEs), derived from clinical trials and post-marketing analyses, are summarized in the table below. This data is essential for designing patient support and monitoring protocols.
Table 1: this compound Adverse Event Profile and Onset [1] [2] [3]
| Adverse Event (AE) | Frequency / Key Statistics | Grade 3/4 Severity | Time to Onset (Median) |
|---|---|---|---|
| Nausea | 35% (EMERALD Trial); Most commonly reported AE in FAERS [1] [2] [4] | 2.5% (EMERALD Trial) [2] | Within first month [4] |
| Musculoskeletal Pain | 41% (EMERALD Trial) [2] | 1.7% (serious AE) [2] | Data not specified |
| Increased Cholesterol | 30% (EMERALD Trial) [2] | 0.9% [2] | Data not specified |
| Fatigue | 26% (EMERALD Trial) [2] | Data not specified | Data not specified |
| Vomiting | 19% (EMERALD Trial) [2] | Data not specified | Within first month [4] |
| Increased Triglycerides | 27% (EMERALD Trial) [2] | 2.2% [2] | Data not specified |
| General GI Disorders | Top SOC-level AE in FAERS [1] [4] | Data not specified | 17 days (Median TTO) [1] |
| All AEs (Overall) | Serious AEs: 12%; Fatal AEs: 1.7% (EMERALD Trial) [2] | N/A | 39-44 days (Median TTO) [1] [4] |
The median time to onset for most AEs is within the first month to month and a half of treatment, highlighting a critical period for intensive patient support [1] [4].
For researchers designing studies to evaluate this compound's safety and adherence, here are the methodologies from key analyses:
Post-Marketing Safety Signal Detection (FAERS Database): This protocol is used to identify real-world AE signals [1] [4].
START_DT) and the AE occurrence date (EVENT_DT), often modeled using Weibull distribution [4].Clinical Trial Safety Assessment (EMERALD Phase 3 Trial): This protocol outlines the standard methodology for capturing safety data in controlled clinical trials [2] [5].
Proactive management of side effects is the most effective strategy for improving patient adherence.
This compound is an oral selective estrogen receptor degrader (SERD). Its mechanism of action in hormone receptor-positive (HR+) breast cancer, particularly in overcoming resistance from ESR1 mutations, can be visualized as follows:
This diagram illustrates how this compound simultaneously blocks and degrades both wild-type and mutant estrogen receptors, inhibiting tumor growth pathways.
| Parameter | Details | Citation |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | [1] [2] [3] |
| Bioavailability | 11% | [1] [2] |
| Food Effect | Increases exposure (AUC 1.57-fold, Cmax 2.06-fold); administer with food | [1] |
| Effect of Acid Suppressants | No interaction (e.g., omeprazole) | [1] |
| Interacting Drug Class | Examples | Potential Effect on Elacestrant | Recommended Management |
|---|---|---|---|
| Strong/Moderate CYP3A4 Inhibitors | Itraconazole, clarithromycin, verapamil, diltiazem | Increase this compound plasma concentration; higher risk of adverse reactions | Avoid concomitant use [1] [3] [4] |
| Strong/Moderate CYP3A4 Inducers | Rifampin, carbamazepine, St. John's Wort | Decrease this compound plasma concentration; potential loss of efficacy | Avoid concomitant use [1] [2] [3] |
For in vitro studies assessing this compound's metabolic stability and drug interaction potential, the following methodology can serve as a guide [1] [5].
Objective: To determine the enzyme kinetics of this compound and its interaction potential with CYP3A4 inhibitors/inducers in human liver microsomes (HLMs) or hepatocytes.
Materials:
Procedure:
Metabolic Stability Assessment:
Reaction Phenotyping:
Drug-Drug Interaction (DDI) Studies:
The following diagram illustrates the primary metabolic pathway of this compound and the key mechanisms of its drug interactions.
Q1: Are there any special handling considerations for this compound in a research setting? Yes. This compound is considered to have the potential to cause fetal harm. In accordance with safe handling procedures for hazardous drugs, researchers should use appropriate personal protective equipment (PPE), such as gloves and lab coats, during weighing, formulation, and administration in pre-clinical studies [3].
Q2: Does hepatic impairment affect this compound's pharmacokinetics? Yes. Pharmacokinetic data indicate that dose reduction is required for patients with moderate hepatic impairment (Child-Pugh B). This compound should be avoided in patients with severe hepatic impairment (Child-Pugh C), as appropriate dosing has not been established [1] [3] [4]. A postmarketing requirement includes a trial to determine the dose for severe hepatic impairment [1].
Q3: What is the clinical evidence supporting the avoidance of CYP3A4 inducers and inhibitors? The avoidance is based on this compound's pharmacokinetic profile. As a sensitive CYP3A4 substrate, co-administration with strong inducers or inhibitors is expected to cause clinically significant changes in plasma exposure. This can lead to subtherapeutic drug levels or increased toxicity, which is a standard management strategy for drugs with this metabolic profile [1] [2] [4].
The table below summarizes the core principles for administering this compound in clinical studies.
| Aspect | Protocol Specification |
|---|---|
| Standard Dosage | 345 mg, taken orally once daily [1] [2]. |
| Treatment Duration | Continue until disease progression or unacceptable toxicity [1] [2]. |
| Administration | With food to reduce incidence and severity of nausea [1]. Tablets must be swallowed whole [1]. |
| Patient Selection | Treatment is indicated for postmenopausal women or adult men with ER+/HER2-, ESR1-mutated advanced or metastatic breast cancer, following at least one line of endocrine therapy. Presence of ESR1 mutation must be confirmed using an FDA-approved test [1]. |
Dosage adjustments are a critical strategy for managing adverse reactions and avoiding premature treatment discontinuation. The following flowchart outlines the decision-making process for managing adverse reactions (ARs), based on their severity (graded from 1 to 4) [1].
The specific dose levels for reduction are [1]:
The phase III EMERALD trial established the efficacy of this compound, particularly in patients with ESR1 mutations. The table below summarizes key efficacy outcomes [3] [4].
| Population | Intervention | Comparator (SoC) | Progression-Free Survival (PFS) | Hazard Ratio (HR) |
|---|---|---|---|---|
| All Patients (N=477) | This compound | Fulvestrant or Aromatase Inhibitor | Significantly prolonged | 0.70 (95% CI, 0.55 to 0.88; P=.002) [3] |
| Patients with ESR1 mutation (n=228) | This compound | Fulvestrant or Aromatase Inhibitor | Significantly prolonged | 0.55 (95% CI, 0.39 to 0.77; P=.0005) [3] |
| Real-World Data (ESR1m) (N=742) | this compound | - | Median rwTTD*: 4.60 months Median rwTTNT: 6.43 months | - [4] |
*Real-World Time to Treatment Discontinuation (rwTTD); Real-World Time to Next Treatment (rwTTNT). Real-world outcomes were comparable to or exceeded the PFS from the EMERALD trial, which showed a median PFS of 3.8 months for this compound vs. 1.9 months for SoC [4].
Understanding the molecular mechanism of this compound is key for research applications. The following diagram illustrates its action as an oral Selective Estrogen Receptor Degrader (SERD).
Key experimental insights confirm its mechanism and utility:
A rigorous safety monitoring protocol is essential for the management of patients on this compound.
| Category | Recommendation |
|---|---|
| Common Adverse Reactions (≥10%) | Musculoskeletal pain (41%), nausea (35%), increased cholesterol (30%), increased AST (29%), increased triglycerides (27%), fatigue (26%), vomiting (19%) [1]. |
| Required Monitoring | Lipid Profile: Check before starting and periodically during treatment due to risk of dyslipidemia [1]. Liver Function Tests (LFTs): Monitor AST and ALT [1]. |
| Post-Marketing Safety (FAERS Data) | Commonly reported AEs not on the original label include disease progression, drug ineffectiveness, arthralgia, and increased tumor marker levels [7]. |
| Drug Interactions | Avoid concomitant use with strong or moderate CYP3A4 inducers and inhibitors, as they can significantly alter this compound plasma concentrations [1] [2]. |
For researchers and drug developers, the data on this compound highlights several key points:
The approval and efficacy profile of elacestrant are primarily based on the phase III EMERALD trial [1] [2]. The table below summarizes the key efficacy outcomes from this study.
| Population / Metric | This compound | Standard of Care (SOC) ET | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| ESR1-mutant subgroup (Primary Endpoint) [1] [2] | ||||
| Median Progression-Free Survival (PFS) | 3.8 months [2] | 1.9 months [2] | 0.55 (95% CI: 0.39, 0.77) | 0.0005 |
| All Patients (ITT Population) [1] [2] | ||||
| Median Progression-Free Survival (PFS) | Not specified in detail | Not specified in detail | 0.70 (95% CI: 0.55, 0.88) | 0.002 |
| Patients with Prior ET+CDK4/6i ≥12 months (ESR1-mutant) [3] | ||||
| Median Progression-Free Survival (PFS) | 8.6 months | 1.9 months | 0.41 (95% CI: 0.26, 0.63) | Not adjusted for multiple testing |
Key Context:
Subgroup analyses from EMERALD further highlight that the efficacy of this compound is enhanced in patients who had a longer duration of prior treatment with a CDK4/6 inhibitor and endocrine therapy (ET+CDK4/6i), suggesting these tumors remain endocrine-sensitive [3]. The PFS benefit for this compound was consistent across various clinical scenarios in this subgroup, including presence of bone or visceral metastases, and coexisting mutations in PIK3CA or TP53 [3].
For researchers, the methodology of the pivotal EMERALD trial is critical for understanding the data.
EMERALD Trial Design (NCT03778931) [1] [2]:
This compound is a novel, oral selective estrogen receptor degrader (SERD). It exerts its therapeutic effect by binding to the estrogen receptor (ERα) and degrading it via the proteasomal pathway, thereby inhibiting estrogen-dependent gene transcription and tumor growth [2]. This mechanism is particularly effective against tumors harboring ESR1 mutations, which are acquired mutations that lead to ligand-independent, constitutive activation of the ER pathway and are a common cause of resistance to aromatase inhibitors [4] [2].
The following diagram illustrates the signaling pathway and mechanism of this compound.
The clinical development of this compound is ongoing, with research focusing on overcoming resistance and moving into earlier treatment lines [5] [6].
| Trial / Analysis | Patient Population | Key Efficacy Endpoints | Result |
|---|---|---|---|
| EMERALD Phase 3 [1] | ER+/HER2- aBC/mBC with prior endocrine + CDK4/6i therapy | Median PFS (All Patients) | Not specified in sources |
| Median PFS (ESR1-mutant) | Statistically significant improvement vs. SOC [1] | ||
| Pooled Objective Response Rate (ORR) | 7% (95% CI: 2–18%) [1] | ||
| Systematic Post-Hoc Analysis [1] | Pooled data from 3 clinical trials (n=835) | Pooled Progression-Free Survival | Not statistically significant (P=0.47) [1] |
| Overall Survival (OS) | Data were immature at time of analysis [1] |
For researchers, the design and methodology of these trials are critical for interpreting the data.
This compound's mechanism and how it fits into the current treatment landscape are areas of active research.
The following diagram illustrates the mechanism of this compound and other key endocrine agents in the context of ER+ breast cancer cells.
The clinical development of this compound is expanding beyond monotherapy, exploring its potential as a backbone for combination regimens.
Elacestrant is an oral Selective Estrogen Receptor Degrader (SERD). Its mechanism differs from other agents in its class:
The following diagram illustrates the mechanism of action of this compound and its role in the treatment sequence.
The ELEVATE trial evaluates this compound as an endocrine therapy backbone combined with other targeted agents [4] [5]. The safety profile of these combinations is consistent with the known profiles of each individual drug.
| Therapy Combination | Recommended Phase 2 Dose | Common TEAEs | Grade ≥3 TEAEs |
|---|---|---|---|
| This compound + Ribociclib (CDK4/6 inhibitor) | This compound 345 mg + Ribociclib 400 mg daily [5] | Consistent with known profiles of each drug combined with SOC ET [5] | Consistent with known profiles of each drug combined with SOC ET [5] |
| This compound + Everolimus (mTOR inhibitor) | This compound 345 mg + Everolimus 7.5 mg daily [5] | Consistent with known profiles of each drug combined with SOC ET [5] | Consistent with known profiles of each drug combined with SOC ET [5] |
Further analysis from the EMERALD trial confirms the consistent benefit of this compound across different patient subgroups, which is critical for researchers and clinicians [3] [6].
For professionals, the methodologies of the key trials cited are as follows:
The data positions this compound as a viable and effective oral SERD, especially in patients with ESR1-mutated tumors progressing on prior ET and CDK4/6 inhibitors. Its manageable safety profile and efficacy as a monotherapy backbone support its investigation in earlier lines of therapy and in novel combinations.
Ongoing trials like ELEGANT are actively exploring the use of this compound in the high-risk early breast cancer setting, which could significantly expand its therapeutic application [7].
| Assessment Domain | Tool Used | Key Findings | Clinical Interpretation |
|---|---|---|---|
| Global Health Status (GHS) / HRQoL | EORTC QLQ-C30 | Scores remained stable and similar to Standard of Care (SoC) across all time points [1]. | This compound maintains overall quality of life without a clinically meaningful decline. |
| Nausea & Vomiting | PRO-CTCAE | Lower rates of very severe nausea (4.0% vs. 14.3%) and very severe vomiting (9.1% vs. 50.0%) by cycle 6 compared to SoC [1]. | Despite nausea being a common side effect, its most severe forms are less frequent than with other treatments. |
| Functional Scales (Physical, Role, etc.) | EORTC QLQ-C30 | No clinically meaningful differences from SoC across all functional scales [1]. | Daily functioning is preserved similarly to other endocrine therapies. |
| Other Symptoms (e.g., Pain) | EORTC QLQ-C30 & QLQ-BR45 | No clinically meaningful differences from SoC typically observed [1]. | This compound does not introduce new, significant symptom burdens. |
| Utility Scores (Mobility, Self-Care) | EQ-5D-5L | Numerically favorable outcomes for mobility, self-care, and usual activities [1]. | Suggests a potential positive trend in performing everyday activities. |
For research and development professionals, the following details on experimental protocols and trial design are crucial.
The data above comes from the phase 3 EMERALD trial (NCT03778931), which investigated this compound versus standard of care (SoC) in patients with ER+/HER2- advanced or metastatic breast cancer [2].
This compound is an oral selective estrogen receptor degrader (SERD). Preclinical studies show it acts as a pure anti-estrogen, disrupting ER signaling and inducing degradation of the estrogen receptor (ERα) via the proteasomal pathway [3] [4].
The diagram below illustrates its mechanism in comparison with the injectable SERD, fulvestrant.
A key differentiator from fulvestrant is oral bioavailability, which eliminates the need for intramuscular injections and is generally preferred by patients [5] [4].
When evaluating this compound's profile, it's helpful to consider it within the broader treatment landscape.
| Agent (Company) | Trial Name | Patient Population | Key Efficacy Results (PFS) | Reference |
|---|
| Elacestrant (Menarini) | EMERALD | Post-CDK4/6i; 47.8% had ESR1 mutations [1] | All Comers: Median PFS 2.8 mo vs 1.9 mo SOC (HR 0.70, p=0.0018) ESR1-mutant: Median PFS 3.8 mo vs 1.9 mo SOC (HR 0.55, p=0.0005) [2] | [1] [2] | | Imlunestrant (Lilly) | EMBER-3 | Post-aromatase inhibitor ± CDK4/6i [3] | All Comers: Median PFS 5.6 mo vs 5.5 mo SOC (HR 0.87, p=0.12) ESR1-mutant: Median PFS 5.5 mo vs 3.8 mo SOC (HR 0.62, p<0.001) [2] | [3] [2] | | Giredestrant + Everolimus (Roche) | Evera | Post-CDK4/6i; ~55% had ESR1 mutations [2] | All Comers: Median PFS 8.8 mo vs 5.5 mo control (HR 0.56, p<0.0001) ESR1-mutant: Median PFS 10.0 mo vs 5.5 mo control (HR 0.38, p<0.0001) [2] | [2] |
The context of the supporting clinical trials is crucial for interpreting the data.
This compound's profile is supported by robust preclinical data that informs its clinical use.
The diagram below illustrates the core mechanism of action of this compound and other oral SERDs at the molecular level.
Based on the current evidence, the role of oral SERDs is evolving.